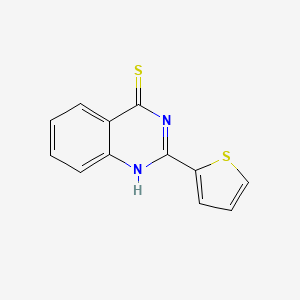

2-(Thiophen-2-yl)quinazoline-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Thiophen-2-yl)quinazoline-4-thiol is a chemical compound with the molecular formula C12H8N2S2 and a molecular weight of 244.34 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of reactions. One method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the functionalization of the (2-thienyl)quinazoline fluorophore at the 5′-position with aryl and arylethynyl moieties using bromination and subsequent palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazoline ring attached to a thiophene ring via a sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 195-196°C . The compound is also characterized by its molecular weight (244.34) and molecular formula (C12H8N2S2) .Scientific Research Applications

Anticancer Activity

Research on derivatives of 2-(thiophen-2-yl)quinazoline-4-thiol has highlighted significant anticancer properties. A notable example includes a study on the design, synthesis, and anticancer evaluation of new substituted thiophene-quinoline derivatives, demonstrating potent and selective cytotoxic agents against certain human cancer cell lines, such as HeLa and MCF-7. These compounds have shown promising results in in vitro inhibition of EGFR-TK and Topo II enzymes, cell cycle arrest analysis, and apoptosis assays on MCF-7 cells, suggesting their potential as new anticancer therapies (Othman et al., 2019).

Anti-inflammatory and Analgesic Effects

A range of quinazoline derivatives, including those related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds have been identified to exhibit significant activity against inflammation and pain, indicating the potential of thiophene-quinazoline analogues in developing new treatments for inflammatory and pain-related conditions (Dash et al., 2017).

Antitubercular Agents

Derivatives of this compound have also been explored for their antitubercular activity. For instance, N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked with 1,3-Thiazole hybrids were synthesized and exhibited potent anti-Tuberculosis activity against Mycobacterium tuberculosis H37RV, showcasing the potential of such derivatives as effective antitubercular agents (Nagaladinne et al., 2020).

Corrosion Inhibition

In the field of materials science, certain quinazoline derivatives have been recognized for their corrosion inhibition properties. For example, the electrochemical and surface analysis studies of 2-(quinolin-2-yl)quinazolin-4(3H)-one as a corrosion inhibitor for steel in hydrochloric acid demonstrated effective corrosion protection, suggesting applications of similar compounds in protecting metals against corrosion (Zhang et al., 2016).

Safety and Hazards

Future Directions

The future directions for research on 2-(Thiophen-2-yl)quinazoline-4-thiol could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by quinazoline derivatives, there may be potential for the development of new therapeutic agents .

Properties

IUPAC Name |

2-thiophen-2-yl-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUBQWPDGKIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2874244.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B2874245.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2874246.png)

![2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2874248.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)

![7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2874259.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874264.png)